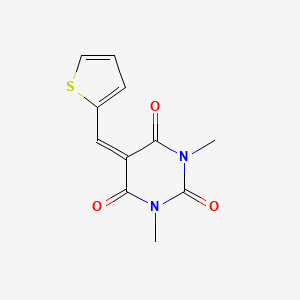
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sensitive colorimetric L-chemosensor . It was developed by Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety . The sensor displayed a high colorimetric Cu (II)X 2 response .
Synthesis Analysis
The compound was synthesized by a Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety .Molecular Structure Analysis
The structure of the L-chemosensor was confirmed by single-crystal X-ray diffraction, elemental analysis, and molecular spectroscopic tools such as UV–Vis, Fourier transform infra-red, 1 H, and 13 1 3 C nuclear magnetic resonance (NMR) spectroscopy . The structural optimized parameters of the ligand matched the crystallographic data .Chemical Reactions Analysis
The sensor displayed a high colorimetric Cu (II)X 2 response . A dramatic methanol color change was recorded depending on anion type .Physical And Chemical Properties Analysis
The thermal stability of the L-chemosensor was experimentally evaluated by thermogravimetric analysis . Electronic absorption in several solvents and 1 H NMR were correlated with the computed spectra in the gaseous state .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Detection Applications
- Quantum Chemical Insight : This compound has been studied for its molecular structure using quantum chemical insights. A sensitive colorimetric L-chemosensor using this compound has been developed for detecting copper(II) anions. The sensor displays a high colorimetric Cu(II)X2 response, with a notable color change in methanol depending on anion type. This study showcases the potential of this compound in molecular detection applications (Barakat et al., 2017).
Synthesis and Protein Interaction
- Efficient Synthesis and Interaction with β-Lactoglobulin : An efficient method for synthesizing variants of this compound has been developed. These synthesized compounds have shown interesting properties, such as free rotation around the bond linking two heterocyclic moieties, and some of them demonstrated binding properties with the milk protein β-lactoglobulin. This opens up potential research pathways in understanding protein-ligand interactions (Sepay et al., 2016).
Solvatochromism and Merocyanine Dye Applications
- Solvatochromic Response : A study has been conducted on a new merocyanine dye based on this compound. The dye's solvatochromic response in various solvents has been measured and analyzed. This research indicates the compound’s utility in developing dyes with specific solvatochromic properties, which can be applied in various scientific fields (El-Sayed & Spange, 2007).
Structural Analysis and Hydrogen Bonding
- Structure and Hydrogen Bonding : Detailed structural analysis of derivatives of this compound has been done, including the study of intermolecular interactions and hydrogen bonding patterns. Such research is crucial for understanding the chemical and physical properties of these compounds, which can be leveraged in material science and pharmaceutical applications (da Silva et al., 2005).
Catalyst-Free Synthesis
- Catalyst-Free Synthesis : Research has been done on the catalyst-free synthesis of diversely substituted compounds involving this chemical. This indicates its potential in eco-friendly and efficient synthetic processes, important for green chemistry applications (Brahmachari & Nayek, 2017).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBADHQUMJAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

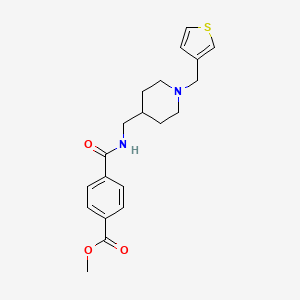
![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
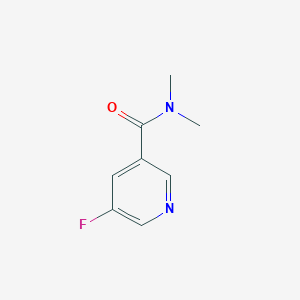
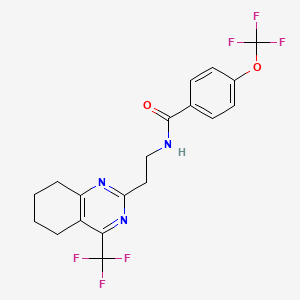
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)
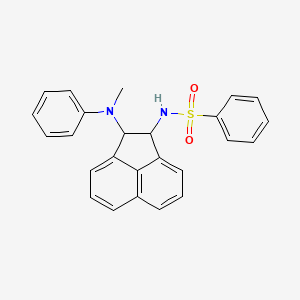
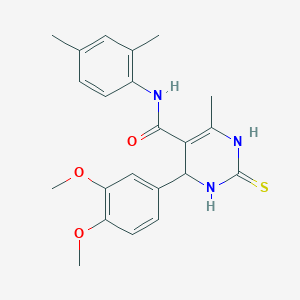
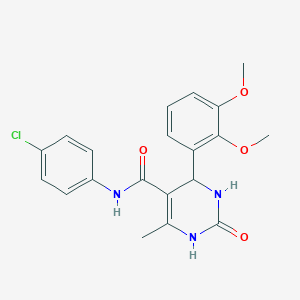
![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)
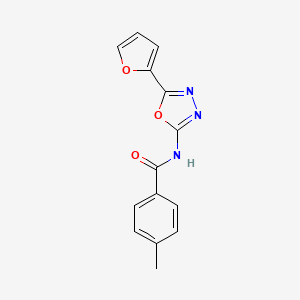
![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)